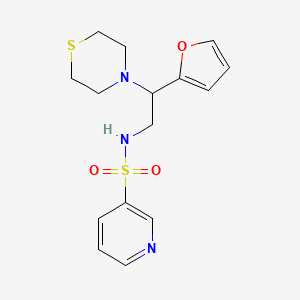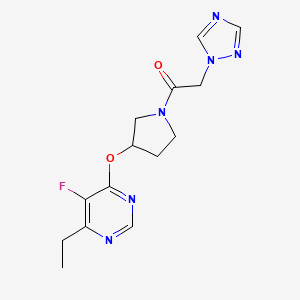
4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate" is a compound that belongs to a class of azetidinone derivatives featuring furan and oxadiazole rings
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in the synthesis of more complex molecules with potential pharmacological activities. Its unique structure allows for modifications that enhance desired chemical properties.
Biology
In biology, it exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics. It is also studied for its enzyme inhibitory activities.
Medicine
Medically, it shows promise in anticancer research. Its ability to interfere with specific cellular pathways makes it a potential lead compound for drug development.
Industry
Industrially, it is used as a catalyst in certain polymerization reactions and as an intermediate in the synthesis of high-value chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate involves several steps:
Formation of 3-(Furan-2-yl)-1,2,4-oxadiazole: : This step involves the cyclization reaction of furanyl hydrazide with appropriate acylating agents.
Formation of Azetidin-1-yl Derivative: : This involves nucleophilic substitution reaction of the oxadiazole derivative with suitable azetidinone intermediates.
Acetamidation: : This step includes the acetamidation reaction using acetic anhydride and benzamide intermediates.
Formation of Oxalate Salt: : The final compound is formed by converting the intermediate to its oxalate salt, improving its solubility and stability.
Industrial Production Methods
Industrially, the compound can be synthesized by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow chemistry may be employed to enhance yield and purity, ensuring consistent and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Under strong oxidative conditions, it can undergo oxidation reactions, primarily affecting the furan ring.
Reduction: : The compound can be reduced using selective reducing agents that target specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can be carried out on the benzamide and furan moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
Oxidation: : Oxidized derivatives affecting the furan and oxadiazole rings.
Reduction: : Reduced derivatives primarily affecting the oxadiazole ring.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate certain pathways, depending on its binding affinity and the nature of the target. For instance, its antimicrobial properties might result from its ability to inhibit bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Compared to other azetidinone derivatives, 4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate stands out due to its combined presence of furan and oxadiazole rings, which confer unique chemical and biological properties.
List of Similar Compounds
3-(Furan-2-yl)-1,2,4-oxadiazole
4-(2-(3-(3-(Furan-2-yl)azetidin-1-yl)acetamido)benzamide
Benzamide derivatives with oxadiazole moiety
This compound is a fascinating subject of study due to its diverse potential applications and its complex, multifaceted structure. Its unique characteristics make it a valuable asset in scientific research and industrial applications.
Propriétés
IUPAC Name |
4-[[2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4.C2H2O4/c19-16(25)11-3-5-13(6-4-11)20-15(24)10-23-8-12(9-23)18-21-17(22-27-18)14-2-1-7-26-14;3-1(4)2(5)6/h1-7,12H,8-10H2,(H2,19,25)(H,20,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWRMHUPEJYPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2565121.png)

![1-(3-chloro-4-fluorobenzoyl)-6'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2565124.png)


![4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2565127.png)
![N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2565131.png)
![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)
![1-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-[(2-methoxyphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565133.png)

![6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2565136.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2565139.png)

